molecular formula C7H7BrO2 B1282858 2-Bromo-5-(hydroxymethyl)phenol CAS No. 2737-19-1

2-Bromo-5-(hydroxymethyl)phenol

Cat. No. B1282858
CAS RN: 2737-19-1
M. Wt: 203.03 g/mol
InChI Key: JYYCVESONPFMEW-UHFFFAOYSA-N
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Description

2-Bromo-5-(hydroxymethyl)phenol is a brominated phenolic compound that is of interest in various chemical syntheses and applications. The presence of both bromine and hydroxymethyl functional groups allows for diverse chemical reactivity and the potential for further functionalization.

Synthesis Analysis

The synthesis of brominated (hydroxymethyl)phenols can be achieved through a chemoselective bromination process. A method described involves the reaction of (hydroxymethyl)phenols with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature, which preserves the phenolic hydroxy group while introducing the bromine atom . This method provides a straightforward approach to synthesizing such compounds without affecting sensitive functional groups.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized to have a monoclinic crystal system, and its molecular geometry has been compared with density functional theory (DFT) calculations . Similarly, the molecular conformation of related compounds is often stabilized by intramolecular hydrogen bonding, as seen in the case of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol .

Chemical Reactions Analysis

Brominated (hydroxymethyl)phenols can undergo various chemical reactions due to the presence of reactive sites. For instance, 2-hydroxy-2-methylpropiophenone, a related compound, can undergo multiple arylation reactions with aryl bromides in the presence of a palladium catalyst, leading to products such as tetraarylethanes and diaryl phenylisochromanones . These reactions demonstrate the potential for brominated (hydroxymethyl)phenols to participate in complex transformations involving C-C and C-H bond cleavages.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated (hydroxymethyl)phenols are influenced by their molecular structure. For example, oligomeric forms of these compounds have been synthesized and characterized, revealing information about their molecular weights and thermal stability . The thermal analyses of these oligomers show significant weight losses at high temperatures, indicating their thermal decomposition profiles. Additionally, the crystal structure of bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate reveals specific torsion angles and hydrogen bonding patterns that contribute to the formation of a polymeric chain in the crystal . The presence of helical hydrogen bonding and C-H...pi interactions in 4-bromo-2-(hydroxymethyl)phenol further exemplifies the intricate structural features that can influence the properties of these compounds .

Scientific Research Applications

Synthesis of Hyperbranched Polymers

2-Bromo-5-(hydroxymethyl)phenol is utilized in the synthesis of hyperbranched polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene, a derivative of 2-Bromo-5-(hydroxymethyl)phenol, undergoes self-condensation to produce polymers with high molecular weight. These polymers have numerous phenolic hydroxyl groups, enabling further modifications like acylation and silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).

Antiviral Activity in Derivative Synthesis

In the field of antiviral research, derivatives of 2-Bromo-5-(hydroxymethyl)phenol have been synthesized and studied. Mezentseva et al. (1991) investigated the reaction of 2-bromomethyl derivatives with phenols to produce compounds with potential antiviral activity (Mezentseva, Nikolaeva, Golovanova, Krylova, & Fomina, 1991).

Role in Gold-Catalyzed Phenol Synthesis

2-Bromo-5-(hydroxymethyl)phenol and its derivatives play a significant role in gold-catalyzed synthesis of phenols. Hashmi et al. (2006) explored the impact of various substituents, including bromo and hydroxymethyl groups, in gold-catalyzed phenol synthesis, highlighting the versatility of these compounds in synthetic chemistry (Hashmi et al., 2006).

Environmental Analysis

Fujita et al. (2001) applied chemical derivatization and mass spectrometry techniques to characterize a bacterial metabolite of 2-bromooctylphenoxy acetic acid, a compound related to 2-Bromo-5-(hydroxymethyl)phenol. This research underscores the environmental relevance of such compounds in understanding biodegradation processes (Fujita, Campbell, Mong, & Reinhard, 2001).

Advanced Materials and Epoxy Systems

2-Bromo-5-(hydroxymethyl)phenol derivatives have been used in the development of advanced materials, particularly in epoxy systems. Wang and Mendoza (1991) synthesized novel compounds incorporating bromo-phenol moieties for use in epoxy resins, which showed improved hydrolytic and thermal stability compared to conventional epoxies (Wang & Mendoza, 1991).

Pharmaceutical IntermediatesUeno et al. (201

  • described a second-generation process for synthesizing benzyl piperidine derivatives using 2-bromo-5-(hydroxymethyl) phenol as a key intermediate. This process demonstrates the compound's significance in the pharmaceutical industry, particularly in the preparation of dual inhibitors for targeting serotonin transporters and receptors (Ueno, Ae, Terauchi, Fujimoto, & Fujiwara, 2015).

Synthesis of Copper(II) and Vanadium(IV) Complexes

Takjoo et al. (2013) explored the synthesis of copper(II) and oxido-vanadium(IV) complexes using 2-bromo-5-(hydroxymethyl)phenol derivatives. This research highlights the compound's utility in inorganic chemistry and materials science for creating metal-organic complexes with potential applications in catalysis and material sciences (Takjoo, Mague, Akbari, Ebrahimipour, 2013).

Antibacterial Properties in Marine Algae Extracts

Xu et al. (2003) identified bromophenols, including derivatives of 2-bromo-5-(hydroxymethyl)phenol, in marine red algae Rhodomela confervoides. These compounds exhibited antibacterial properties, suggesting potential applications in the development of novel antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Applications in Food Science

Chen et al. (2014) investigated the formation of derivatives during the acid hydrolysis of phenolics in plant foods, including compounds related to 2-bromo-5-(hydroxymethyl)phenol. This study provides insights into the impact of food processing on phenolic content and antioxidant capacity, underlining the importance of these compounds in food science and nutrition (Chen, Tang, Zhang, Liu, Marcone, Li, & Tsao, 2014).

Safety And Hazards

“2-Bromo-5-(hydroxymethyl)phenol” is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

2-bromo-5-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYCVESONPFMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543583
Record name 2-Bromo-5-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(hydroxymethyl)phenol

CAS RN

2737-19-1
Record name 4-Bromo-3-hydroxybenzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-hydroxybenzenemethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3288833J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-3-hydroxybenzoic acid methyl ester 70 (6.97 g, 30.2 mmol) in dichloromethane (360 mL) at 0° C. was added DIBALH (100 mL of a 1 M in toluene, 100 mmol) portionwise. Significant gas evolution was observed. The resultant mixture was warmed to room temperature and stirred for 2.75 h. After this time, the reaction mixture was quenched by the addition of saturated aqueous sodium potassium tartrate (600 mL) and saturated aqueous ammonium chloride (100 mL). The resultant biphasic mixture was stirred vigorously for 2 h, and then extracted with dichloromethane (3×). The organic layers were dried over Na2SO4 and filtered, to give 71. 1H NMR (400 MHz CDCl3) δ: 1.70 (br s, 1H), 4.64 (d, J=4.5 Hz, 2H), 5.55 (br s, 1H), 6.82 (dd, J=8.0 Hz, 2.0 Hz, 1H), 7.04 (d, J=2.0 Hz, 1H), 7.44 (d, J=8.0 Hz, 1H). MS (EI) m/z (M−H−) 201.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ueno, N Ae, H Terauchi, K Fujimoto… - … Process Research & …, 2015 - ACS Publications
A second generation process for benzyl piperidine 10 is described. By the use of a Horner–Wadsworth–Emmons reaction and selective hydrogenation with Pt/C in ethyl acetate, 2-…
Number of citations: 1 pubs.acs.org

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